2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-21-7-10(14(19-21)25-2)13(24)16-8-3-5-9(6-4-8)22-18-12(11(15)23)17-20-22/h3-7H,1-2H3,(H2,15,23)(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSPQACHITGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a hybrid molecule that combines pyrazole and tetrazole moieties, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, including its antifungal, antibacterial, and enzyme inhibition properties, supported by recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 286.29 g/mol
Structural Features
- The presence of both pyrazole and tetrazole rings contributes to its biological activity.
- The methoxy and carboxamide functional groups enhance solubility and bioactivity.
Antifungal Activity
Recent studies have demonstrated that compounds containing pyrazole and tetrazole units exhibit significant antifungal properties. For example, a related study found that hybrid compounds with similar structures showed inhibition zones against various fungal strains ranging from 12 to 16 mm .
Table 1: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Geotrichum candidum | 14 |
| Compound B | Aspergillus niger | 16 |
| Compound C | Penicillium digitatum | 15 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits potent activity against several pathogenic bacteria, surpassing traditional antibiotics in efficacy. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of ciprofloxacin and tetracycline .
Table 2: Antibacterial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|---|
| 2H-Tetrazole Compound | Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to effectively inhibit alpha-amylase, an enzyme crucial in carbohydrate metabolism. The IC values for this compound were found to be significantly lower than those of acarbose, a well-known alpha-amylase inhibitor .
Table 3: Alpha-Amylase Inhibition Data
| Compound | IC (mg/mL) |
|---|---|
| 2-(4-(3-methoxy-1-methyl... | 0.12 |
| Acarbose | 0.26 |
Case Study: Antifungal Efficacy
In a study published in MDPI, researchers synthesized several pyrazole-tetrazole derivatives and evaluated their antifungal activity against common fungal pathogens. The results indicated that the synthesized compounds exhibited strong antifungal effects comparable to established antifungals, highlighting the potential of pyrazole-tetrazole hybrids in developing new antifungal agents .
Case Study: Enzyme Inhibition Mechanism
A docking study conducted on the interaction between the compound and alpha-amylase revealed that structural modifications in the compound could enhance binding affinity, leading to improved inhibitory activity. This finding suggests that further optimization of the molecular structure could yield even more potent inhibitors .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines pyrazole (5-membered, 2N) and tetrazole (5-membered, 4N) rings. The tetrazole’s high nitrogen content increases polarity and metabolic resistance compared to other heterocycles.
- Analog 1 : 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide ()
- Replaces tetrazole with a thiazole (5-membered, 1N, 1S). The sulfur atom may enhance π-π stacking but reduce solubility.
- Analog 2 : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
- Features thiazole and pyridine rings; the trifluoromethyl group increases electronegativity and bioavailability.
Substituent Effects
- Target Compound : 3-Methoxy and 1-methyl groups on pyrazole enhance steric bulk and moderate lipophilicity (clogP ~2.1 estimated).
Molecular Weight and Formula
Physicochemical Properties
Solubility and Polarity
- Target Compound : Tetrazole’s polarity (cLogP ~2.1) suggests moderate aqueous solubility, comparable to pyridine-containing analogs (e.g., : cLogP ~3.1).
- Chlorine-Substituted Analogs () : Higher clogP (~3.5–4.0) due to aromatic chlorination, reducing solubility but enhancing lipid bilayer penetration .
Thermal Stability
- Tetrazoles generally exhibit higher thermal stability (decomposition >250°C) compared to thiazoles (~200–220°C) due to resonance stabilization .
Key Advantages and Limitations
- Advantages of Target Compound :
- Tetrazole improves metabolic stability vs. thiazole/thiadiazole analogs.
- Methoxy group balances lipophilicity for oral bioavailability.
- Limitations: Synthetic complexity of tetrazole formation (requires nitrile cyclization under high-pressure conditions). No direct evidence of in vivo efficacy; further ADMET profiling needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
